Iododexetimide I-123

Description

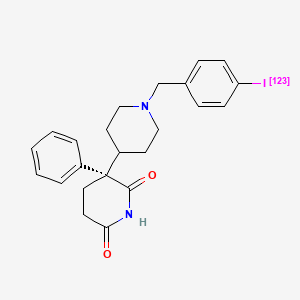

Structure

3D Structure

Properties

CAS No. |

119391-70-7 |

|---|---|

Molecular Formula |

C23H25IN2O2 |

Molecular Weight |

484.4 g/mol |

IUPAC Name |

(3S)-3-[1-[(4-(123I)iodanylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1/i24-4 |

InChI Key |

WJLRTFJPHDSXAF-QYMJHDELSA-N |

Isomeric SMILES |

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)[123I] |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

Origin of Product |

United States |

Contextualization Within Molecular Imaging and Radioligand Development for Muscarinic Acetylcholine Receptors Machrs

Molecular imaging techniques, such as SPECT and positron emission tomography (PET), are indispensable tools in neuroscience research. They enable the study of biological processes at the molecular level within a living organism. Radioligands, which are molecules labeled with a radioactive isotope, are central to these techniques. They are designed to bind to specific targets, such as receptors, transporters, or enzymes, allowing for their distribution and density to be mapped.

The cholinergic system, and specifically the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5), are implicated in a wide array of physiological functions and pathological conditions, including learning, memory, and neurodegenerative diseases. snmjournals.orgcdnsciencepub.com Consequently, the development of radioligands with high affinity and selectivity for mAChR subtypes has been a long-standing goal in radiopharmaceutical chemistry. Iododexetimide I-123 emerged as a valuable tool in this context, providing researchers with a means to investigate the role of mAChRs in the brain. snmjournals.org

Radiochemical Synthesis and Characterization of Iododexetimide I 123

Radiosynthetic Methodologies for Iodine-123 Labeling

The production of Iodine-123 is primarily achieved in a cyclotron. radiopaedia.org A common method involves bombarding enriched Xenon-124 gas with protons. radiopaedia.orgnih.gov This process leads to nuclear reactions that ultimately produce Iodine-123. radiopaedia.orgresearchgate.net

Precursor Compounds and Reaction Mechanisms

The synthesis of Iododexetimide I-123 typically involves an electrophilic iodination reaction. iaea.org One established method is the electrophilic iododesilylation of a precursor compound. nih.gov For instance, the synthesis of [¹²³I]N-methyl-4-iododexetimide ([¹²³I]MIDEX) utilizes an electrophilic iododesilylation followed by N-methylation. nih.gov

Another approach involves the use of radioiodinated p-iodobenzyl bromide as an alkylating agent to introduce radioactive iodine into biologically active molecules. iaea.org This method has been successfully used to prepare I-125 and I-123 labeled p-iododexetimide at the no-carrier-added level through an electrophilic substitution reaction on p-trimethylsilylbenzyl bromide. iaea.org The oxidizing agent, chloramine-T, is often employed to facilitate the introduction of the iodine atom into the aromatic ring of the precursor molecule. nih.govmdpi.com

Optimization of Radiochemical Yield and Specific Activity

High radiochemical yield and specific activity are crucial for the successful clinical application of this compound. Research has demonstrated that high yields, ranging from 50% to over 80%, can be consistently achieved. snmjournals.orgnih.gov For example, the synthesis of [¹²³I]MIDEX via electrophilic iododesilylation and N-methylation results in radiochemical yields of 80 ± 11%. nih.gov Similarly, the use of radioiodinated p-iodobenzyl bromide has produced yields of 70-80%. iaea.org

The specific activity of this compound is also a critical parameter. Studies have reported the ability to synthesize the compound with high specific activity, often exceeding 2000 Ci/mmol (or >185 MBq/nmol). snmjournals.orgnih.gov This high specific activity ensures that the administered dose is at a picomolar level, avoiding any pharmacological effects. snmjournals.org The total synthesis time is also a practical consideration, with efficient methods allowing for preparation within 40 to 100 minutes. nih.govresearchgate.net

| Radiosynthesis Parameter | Reported Value | Reference |

| Radiochemical Yield | 50-70% | snmjournals.org |

| Radiochemical Yield ([¹²³I]MIDEX) | 80 ± 11% | nih.gov |

| Radiochemical Yield (p-iodobenzyl bromide method) | 70-80% | iaea.org |

| Specific Activity | >2000 Ci/mmol | nih.gov |

| Specific Activity | >185 MBq/nmol | snmjournals.org |

| Synthesis Time | 40-100 minutes | nih.govresearchgate.net |

Purification Techniques for Radiopharmaceutical Grade this compound

Following radiosynthesis, purification is essential to ensure the final product is of high purity and suitable for clinical use. This involves removing unreacted iodine, precursors, and any by-products.

Chromatographic Separation Methods for Product Isolation

High-performance liquid chromatography (HPLC) is the most common and effective method for the purification of this compound. iaea.orgmdpi.com Semi-preparative reversed-phase HPLC is frequently used to isolate the final product from the reaction mixture. nih.govresearchgate.net This technique separates compounds based on their chemical properties, allowing for the effective removal of impurities. mdpi.com The use of aqueous-ethanol as HPLC solvents can facilitate direct formulation of the radiopharmaceutical. researchgate.net

Assessment of Radiochemical Purity and Impurity Analysis

The radiochemical purity of the final this compound product is a critical quality control parameter. Analytical HPLC is used to assess this, with the goal of achieving a purity greater than 99%. iaea.orgresearchgate.net Thin-layer chromatography (TLC) can also be employed as a method to determine radiochemical purity. mdpi.com Rigorous quality control testing ensures that the proportion of the compound in the desired radiolabeled form is high, and that any degraded or unreacted components are minimized. mdpi.com

Stability and Storage Conditions of this compound Radiopharmaceutical Formulations

The stability of the radiopharmaceutical formulation is crucial for its clinical utility. Studies have shown that [¹²³I]MIDEX is stable in vivo, with metabolite studies on rat atrium samples revealing the presence of the unchanged radiotracer 60 minutes after injection. nih.gov

In Vitro Pharmacological Evaluation of Iododexetimide I 123

Muscarinic Acetylcholine (B1216132) Receptor Binding Affinity and Selectivity

The interaction of Iododexetimide with muscarinic acetylcholine receptor (mAChR) subtypes has been a subject of detailed in vitro investigation to characterize its binding profile. snmjournals.org

Characterization of M1 Receptor (M1R) Affinity (Ki values)

Radioligand binding experiments have demonstrated that Iododexetimide, specifically its non-radioactive form (¹²⁷I-iododexetimide), exhibits a very high affinity for the human M1 muscarinic receptor (hM1R). snmjournals.orgsnmjournals.org The mean inhibition constant (Ki) for hM1R has been determined to be 337 pM. snmjournals.orgsnmjournals.org This high affinity signifies a strong binding interaction between the compound and the M1 receptor subtype. Although the affinity for other mAChR subtypes is also notable, its affinity for M1R is the highest. snmjournals.org

Determination of Selectivity Ratios for M2, M3, M4, and M5 Receptor Subtypes

While Iododexetimide displays high affinity for the M1 receptor, it also binds to the other four muscarinic receptor subtypes (M2, M3, M4, and M5). snmjournals.orgsnmjournals.org The selectivity of Iododexetimide for the M1 receptor over other subtypes is modest. nih.gov

Studies have quantified this selectivity, showing that the affinity for the M1 receptor is 1.9 to 16.9 times higher than for the other mAChR subtypes. snmjournals.orgsnmjournals.org Specifically, the selectivity ratio of Iododexetimide for the M1 receptor compared to the M2, M3, M4, and M5 receptors is based on their respective Ki values. The Ki values for the M2, M3, M4, and M5 subtypes were found to be 1,358 pM, 5,694 pM, 645 pM, and 1,332 pM, respectively. snmjournals.org This results in M1 selectivity ratios of 4.0 for M2, 16.9 for M3, 1.9 for M4, and 4.0 for M5. snmjournals.org

Table 1: Ki Values and Selectivity Ratios for ¹²⁷I-Iododexetimide

| Receptor Subtype | Ki (pM) | Selectivity Ratio vs. M1 |

|---|---|---|

| M1 | 337 | — |

| M2 | 1,358 | 4.0 |

| M3 | 5,694 | 16.9 |

| M4 | 645 | 1.9 |

| M5 | 1,332 | 4.0 |

Data sourced from Bakker et al. (2015). snmjournals.org

Methodological Approaches for In Vitro Binding Assays (e.g., Tissue Homogenates, Recombinant Receptor Systems)

The in vitro characterization of Iododexetimide's binding properties has evolved with advancements in assay technology. snmjournals.org Initial studies in the 1980s utilized tissue homogenates, which express a mixture of all mAChR subtypes. snmjournals.orgsnmjournals.org While these early assays were crucial, they could not delineate the binding affinity and selectivity for individual receptor subtypes. taylorandfrancis.com

More recent and detailed investigations have employed recombinant receptor systems. snmjournals.orgsnmjournals.org A common approach involves using Chinese hamster ovary (CHO) cell membranes that have been engineered to overexpress a single human mAChR subtype (M1, M2, M3, M4, or M5). snmjournals.orgsnmjournals.org In these competitive binding experiments, the ability of various concentrations of non-radioactive ¹²⁷I-iododexetimide to displace a radiolabeled ligand, such as ³H-N-methylscopolamine (³H-NMS), is measured. snmjournals.orgsnmjournals.org From the resulting concentration-effect data, the half-maximal inhibitory concentration (IC50) is derived. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and dissociation constant of the radioligand. snmjournals.org This methodology allows for a precise determination of the binding affinity of Iododexetimide for each specific muscarinic receptor subtype. snmjournals.org

Functional Antagonist Properties and Receptor Occupancy

Beyond its binding affinity, the functional effects of Iododexetimide at muscarinic receptors are a critical aspect of its pharmacological profile.

Assessment of Functional Antagonist Potency (e.g., GTPγ³⁵S assay)

To determine the functional properties of Iododexetimide, a guanosine (B1672433) 5'-[γ-³⁵S]triphosphate (GTPγ³⁵S) binding assay is utilized. nih.govsnmjournals.org This functional assay measures the activation of G-proteins, which is an early event following agonist-induced receptor stimulation. nih.gov By assessing the ability of Iododexetimide to inhibit acetylcholine-activated G-protein activation, its antagonist properties can be quantified. snmjournals.org

In such assays, ¹²⁷I-iododexetimide demonstrated functional antagonism at all five human muscarinic receptor subtypes. snmjournals.orgsnmjournals.org The potency of this antagonism is expressed as the half-maximal inhibitory concentration (IC50). For the M1 receptor, ¹²⁷I-iododexetimide displayed an average IC50 of 31 nM. snmjournals.orgsnmjournals.org The antagonist potency was lower for the other subtypes, with IC50 values of 643 nM for M2, 157 nM for M3, 82 nM for M4, and 566 nM for M5. snmjournals.org This indicates that Iododexetimide is a more potent functional antagonist at the M1 and M4 receptors compared to the M2, M3, and M5 subtypes. snmjournals.org

Table 2: IC50 Values for ¹²⁷I-Iododexetimide in a GTPγ³⁵S Binding Assay

| Receptor Subtype | IC50 (nM) | Selectivity Ratio vs. M1 |

|---|---|---|

| M1 | 31 | — |

| M2 | 643 | 20.7 |

| M3 | 157 | 5.1 |

| M4 | 82 | 2.6 |

| M5 | 566 | 18.3 |

Data sourced from Bakker et al. (2015). snmjournals.org

Stereoselective Interactions with mAChRs

Stereoselectivity is a key feature of the interaction between Iododexetimide and muscarinic receptors. capes.gov.br The compound exists as two enantiomers: dexetimide, the pharmacologically active form, and levetimide, the inactive enantiomer. capes.gov.br Iododexetimide is the iodinated version of dexetimide.

Preclinical in Vivo Pharmacological and Biodistribution Studies of Iododexetimide I 123

Utilization of Animal Models for Receptor Characterization

A range of animal models has been instrumental in elucidating the binding characteristics of ¹²³I-IDEX.

Rodent Models (e.g., Rats, Wild-type Mice, Muscarinic Receptor Knock-out Mice)

Rodent models, including rats and both wild-type and genetically modified mice, have been central to understanding the in vivo behavior of Iododexetimide. snmjournals.orgnih.govresearchgate.netuva.nlcapes.gov.br Biodistribution studies in rats using the non-radioactive form, ¹²⁷I-iododexetimide, revealed that the compound's uptake was significantly higher in brain regions rich in M₁ receptors, such as the cortex and striatum, compared to the cerebellum, which has a low density of these receptors. snmjournals.orgnih.gov

To further pinpoint the specific muscarinic receptor subtype that Iododexetimide binds to, studies were conducted using muscarinic receptor knock-out (KO) mice. snmjournals.orgnih.gov These experiments demonstrated a substantial reduction in ¹²⁷I-iododexetimide binding in the frontal cortex of M₁ KO mice compared to wild-type mice. snmjournals.orgnih.gov Conversely, no significant decrease in binding was observed in M₂, M₃, M₄, or M₅ KO mice, strongly suggesting that ¹²³I-IDEX preferentially binds to the M₁ receptor subtype in vivo. snmjournals.orgresearchgate.net This in vivo selectivity is believed to be a result of both a higher affinity of the tracer for the M₁ receptor and the higher density (Bmax) of M₁ receptors in these brain regions. snmjournals.org

Large Animal Models in Specific Organ Systems (e.g., Cardiac Studies in Greyhounds)

Beyond rodent models, larger animals have been used to investigate the utility of Iododexetimide in specific organ systems. Dynamic imaging studies in anesthetized greyhounds were performed to evaluate the biodistribution and in vivo imaging characteristics of [¹²³I]N-methyl-4-iododexetimide for myocardial imaging. nih.gov These studies showed rapid and high uptake in the myocardium with low lung binding, indicating its potential as a suitable agent for imaging muscarinic receptors in the heart. nih.gov The specific and stereoselective nature of this binding was confirmed through displacement with an unlabeled muscarinic antagonist and the lack of significant cardiac uptake of its inactive enantiomer. nih.gov

In Vivo Receptor Binding and Displacement

In vivo studies have consistently demonstrated the specific binding of ¹²³I-IDEX to muscarinic receptors, particularly the M₁ subtype, in the brain.

Regional Distribution and Preferential Binding in Brain (e.g., Frontal Cortex, Striatum, Hippocampus)

Biodistribution studies in both rats and wild-type mice have shown that the highest concentration of ¹²⁷I-iododexetimide is found in the frontal cortex and striatum. snmjournals.orgnih.gov These regions are known to have high densities of M₁ muscarinic receptors. snmjournals.org Human studies using SPECT have corroborated these findings, showing the highest activity in the neostriatum, followed by the neocortex and hippocampus, which are all areas rich in M₁ receptors. snmjournals.orgcapes.gov.br The activity of ¹²³I-IDEX in these brain regions was found to correlate with the known concentrations of muscarinic receptors. capes.gov.br

Assessment of Non-Specific Binding (e.g., Cerebellum)

The cerebellum, a brain region with a low density of M₁ receptors, is consistently used as a reference point to assess non-specific binding of Iododexetimide. snmjournals.orgnih.govresearchgate.net Studies in both rodents and humans have shown low uptake of the tracer in the cerebellum compared to M₁-rich areas like the cortex and striatum. snmjournals.orgnih.govcapes.gov.br The binding potential is often calculated by comparing the specific binding in a region of interest (like the frontal cortex) to the non-specific binding measured in the cerebellum. snmjournals.orgresearchgate.netresearchgate.net The pharmacologically inactive enantiomer, [¹²³I]4-iodolevetimide, which is used to measure nonspecific binding, shows a pattern of decreasing activity in all brain regions shortly after injection and does not correlate with muscarinic receptor concentrations. capes.gov.brnih.gov

Pharmacological Displacement Studies with Known mAChR Ligands (e.g., Xanomeline (B1663083), Olanzapine)

To further validate the specific binding of Iododexetimide to M₁ receptors, pharmacological displacement studies have been conducted. In these experiments, the binding of ¹²³I-IDEX is challenged by the administration of other compounds known to interact with muscarinic receptors.

Acute administration of xanomeline, an M₁/M₄ receptor agonist, was shown to reduce the levels of ¹²⁷I-iododexetimide in the rat frontal cortex and striatum in a dose-dependent manner. snmjournals.orgsnmjournals.org Similarly, the M₁ receptor antagonist olanzapine (B1677200) was also able to inhibit the binding of ¹²³I-IDEX in these M₁-rich brain areas in rats. snmjournals.orgnih.gov In contrast, the administration of haloperidol (B65202), an antipsychotic with low affinity for M₁ receptors, did not significantly affect ¹²³I-IDEX binding. snmjournals.orgnih.gov These displacement studies provide strong evidence that the in vivo binding signal of ¹²³I-IDEX predominantly reflects its interaction with the M₁ muscarinic receptor. snmjournals.orgnih.gov

Interactive Data Table: Regional Brain Distribution of ¹²³I-IDEX in Humans at 6 hours

| Brain Region | Activity Relative to Striatum (%) |

| Frontal Cortex | 70 |

| Parietal Cortex | 70 |

| Occipital Cortex | 102 |

| Thalamus | 54 |

| Cerebellum | 11 |

Data sourced from a study in ten normal human subjects. nih.gov

Interactive Data Table: Effect of Muscarinic Receptor Knockout on ¹²⁷I-Iododexetimide Binding in Mouse Frontal Cortex

| Mouse Strain | Binding Potential (Compared to Wild-Type) |

| Wild-Type (C57Bl6) | 100% |

| M₁ KO | Significantly Reduced |

| M₂ KO | No Significant Change |

| M₃ KO | No Significant Change |

| M₄ KO | No Significant Change |

| M₅ KO | No Significant Change |

Binding potential was calculated as specific binding in the frontal cortex (total binding minus non-specific binding in the cerebellum) divided by non-specific binding. snmjournals.orgresearchgate.net

Evaluation of Specificity Against Non-Muscarinic Ligands (e.g., Haloperidol)

Preclinical studies in animal models have demonstrated the high specificity of Iododexetimide I-123 for muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1 subtype, with minimal to no significant binding to other neuroreceptor systems. snmjournals.orgnih.gov To investigate this selectivity, experiments were conducted involving the administration of non-muscarinic ligands, such as the dopamine (B1211576) D2 receptor antagonist haloperidol, alongside this compound.

In a study utilizing rats, the acute administration of haloperidol did not result in any significant alteration of this compound binding in M1-rich brain regions. snmjournals.orgnih.gov This lack of effect was observed in ex vivo storage phosphor imaging experiments, where the binding ratios of this compound in the frontal cortex, striatum, and hippocampus of haloperidol-treated rats were comparable to those in placebo-treated animals. snmjournals.org In contrast, the administration of olanzapine, an antagonist with high affinity for M1 receptors, significantly reduced this compound binding in these same brain areas. snmjournals.orgnih.gov

These findings strongly suggest that this compound does not interact significantly with the dopaminergic system, as represented by the lack of displacement by haloperidol. snmjournals.orgsnmjournals.org The specificity of this compound for mAChRs is a critical characteristic, ensuring that the imaging signal accurately reflects the density and distribution of these target receptors without confounding effects from other neurotransmitter systems. snmjournals.org

| Brain Region | Treatment | 123I-Iododexetimide Binding Ratio (vs. Cerebellum) | Statistical Significance (vs. Placebo) |

| Frontal Cortex | Placebo | Data not explicitly quantified in search results | N/A |

| Haloperidol | No significant difference from placebo snmjournals.org | Not Significant snmjournals.org | |

| Striatum | Placebo | Data not explicitly quantified in search results | N/A |

| Haloperidol | No significant difference from placebo snmjournals.org | Not Significant snmjournals.org | |

| Hippocampus | Placebo | Data not explicitly quantified in search results | N/A |

| Haloperidol | No significant difference from placebo snmjournals.org | Not Significant snmjournals.org | |

| Data derived from storage phosphor imaging experiments in rats. snmjournals.org |

Preclinical Biodistribution and Pharmacokinetics

Organ-Specific Uptake and Retention in Animal Models

Biodistribution studies in animal models, primarily rats, have characterized the uptake and retention of this compound in various organs. Following intravenous administration, the compound exhibits a distribution pattern influenced by both specific receptor binding and non-specific tissue perfusion.

High uptake has been observed in organs known to express muscarinic receptors. For instance, studies with the related compound [¹²³I]N-methyl-4-iododexetimide in rats demonstrated high cardiac uptake, reaching 2.4% of the injected dose per gram of tissue at 10 minutes post-injection. nih.gov This uptake was shown to be specific and stereoselective. nih.gov

In addition to the heart, other organs show notable uptake. The liver and lungs are also sites of accumulation, which is a common characteristic for many radiopharmaceuticals. nih.gov The thyroid gland also demonstrates some uptake, likely due to the presence of free radioiodide resulting from in vivo deiodination. nih.govnih.gov To mitigate this, pretreatment with stable iodide is often employed in preclinical and clinical studies. nih.gov

| Organ | % Injected Dose per Gram (%ID/g) | Heart-to-Lung Ratio |

| Heart | 2.4 nih.gov | 5:1 nih.gov |

| Lung | Data not explicitly quantified in search results | N/A |

| Data from a study using the closely related compound [¹²³I]N-methyl-4-iododexetimide. nih.gov |

Brain Uptake and Clearance Kinetics in Animal Models

This compound demonstrates significant and rapid uptake into the brain, a crucial attribute for a central nervous system imaging agent. snmjournals.orgnih.gov In rats, ex vivo studies using the non-radioactive form, ¹²⁷I-iododexetimide, showed that levels in the frontal cortex and striatum continued to increase for at least 60 minutes post-injection. snmjournals.orgresearchgate.net

The regional distribution within the brain correlates well with the known density of M1 muscarinic receptors. snmjournals.orgnih.gov High concentrations are observed in the cerebral cortex, striatum, and hippocampus, while significantly lower levels are found in the cerebellum, a region with a scarcity of M1 receptors. snmjournals.orgnih.govnih.gov This differential uptake allows the cerebellum to be used as a reference region for estimating non-specific binding. snmjournals.orgnih.gov

Blocking studies in rats have confirmed the specificity of this brain uptake. Pre-administration of a potent muscarinic antagonist, such as (+)-QNB, effectively blocked the uptake of the tracer in the cortex and striatum, demonstrating that the accumulation is receptor-mediated. osti.gov The clearance from the brain is relatively slow, allowing for a sufficient time window for imaging. osti.gov

Excretion Pathways and Whole-Body Clearance in Animal Models

The elimination of this compound and its metabolites from the body occurs through established excretion pathways. While specific animal data on the excretion of this compound is limited in the search results, information from related compounds and general principles of radiopharmaceutical clearance provide insight.

Methodological Considerations in Preclinical Research with Iododexetimide I 123

Experimental Design for In Vivo Animal Studies

Ethical Considerations in Animal Research Protocols

All research involving Iododexetimide I-123 in animal models must adhere to strict ethical guidelines to ensure the humane treatment of subjects. nih.gov Protocols are subject to review and approval by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. snmjournals.org These committees ensure that the research is justified, with the potential benefits outweighing any harm to the animals. archivosdeneurociencias.orgnews-medical.net Key ethical principles, often referred to as the "3Rs" (Replacement, Reduction, and Refinement), are central to the design of these studies. nih.govresearchgate.net

Replacement: Researchers must justify the use of animals and demonstrate that no viable non-animal alternatives exist to answer the specific research question. archivosdeneurociencias.org

Reduction: The experimental design should aim to use the minimum number of animals necessary to obtain statistically significant and reproducible results. archivosdeneurociencias.org This involves careful power analysis and statistical planning.

Refinement: All procedures must be optimized to minimize any potential pain, distress, or suffering of the animals. nih.gov This includes the use of appropriate anesthesia and analgesics during and after procedures, as well as providing a suitable environment and care. nih.gov

Investigators and all personnel involved in animal handling and experimentation must receive proper training in the specific procedures and the care of the species being studied. nih.govnih.gov The entire experimental process, from housing and handling to the administration of this compound and subsequent imaging, should be conducted with the utmost consideration for the animals' well-being. nih.gov

Selection of Appropriate Animal Models for Specific Research Questions

The choice of animal model is critical and depends on the specific research question being addressed. Different models are employed to investigate various aspects of the cholinergic system and its role in disease.

For general characterization of this compound binding and distribution, rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57Bl6J) are commonly used. snmjournals.orgsnmjournals.org These models are valuable for ex vivo biodistribution studies using techniques like liquid chromatography-mass spectrometry and storage phosphor imaging. snmjournals.orgsnmjournals.org

To investigate the specific binding of this compound to muscarinic receptor subtypes, knock-out (KO) mice are indispensable. snmjournals.orgsnmjournals.org For instance, studies have utilized KO mice for each of the five muscarinic receptor subtypes (M1-M5) to confirm that this compound preferentially binds to the M1 receptor. snmjournals.orgsnmjournals.org

For studying animal models of specific diseases, such as Parkinson's disease, researchers have used 6-hydroxydopamine (6-OHDA) lesioned rats . nih.gov This model allows for the investigation of changes in muscarinic receptor availability in a dopamine-depleted brain, providing insights into the cholinergic system's role in the pathophysiology of the disease. nih.gov In other contexts, to study conditions like amiodarone-induced pulmonary toxicity, the New Zealand white rabbit has been employed as a suitable model. nih.gov

Quantitative Analysis of Preclinical Imaging and Ex Vivo Data

Quantification of Binding Potential (BPND) in Animal Brain Regions

A key quantitative measure derived from this compound imaging studies is the non-displaceable binding potential (BPND). BPND reflects the density of available receptors and is a crucial parameter for assessing changes in the cholinergic system. The calculation of BPND typically involves the ratio of specific binding to non-specific binding. snmjournals.org

In preclinical studies, specific binding is measured in regions of interest (ROIs) known to have high concentrations of M1 receptors, such as the cortex, striatum, and hippocampus. snmjournals.orgnih.gov The cerebellum is often used as a reference region to estimate non-specific binding because it has a low density of M1 receptors. snmjournals.orgresearchgate.net

The formula for calculating BPND is: BPND = (Total Binding in ROI - Non-specific Binding) / Non-specific Binding

This can also be expressed as the ratio of specific binding in the ROI to the non-specific binding measured in the cerebellum. snmjournals.org For instance, studies have calculated the binding potential of this compound in the striatum, prefrontal cortex, and hippocampus using the cerebellum as the reference region. snmjournals.org

The following table provides an example of how binding potential data might be presented, based on findings from preclinical research.

| Brain Region | Condition | Mean BPND (± SEM) |

| Striatum | Control | 3.5 ± 0.3 |

| Treatment A | 2.1 ± 0.2 | |

| Prefrontal Cortex | Control | 2.8 ± 0.2 |

| Treatment A | 1.5 ± 0.1 | |

| Hippocampus | Control | 2.5 ± 0.3 |

| Treatment A | 1.3 ± 0.2 | |

| Note: This is a representative table. The values are illustrative and based on the concept of BPND quantification. The asterisk () indicates a statistically significant difference from the control group. |

Application of Statistical Methodologies (e.g., ANOVA, Post-hoc Analyses)

A commonly used statistical test is the one-way analysis of variance (ANOVA) . snmjournals.org ANOVA is employed to compare the means of three or more groups. For example, in a study investigating the effect of different drugs on this compound binding, ANOVA can be used to determine if there are any significant differences in BPND between the control group and the drug-treated groups. snmjournals.orgsnmjournals.org

Role of Preclinical Single Photon Emission Computed Tomography (SPECT) in Characterization

Preclinical Single Photon Emission Computed Tomography (SPECT) is a powerful in vivo imaging technique that plays a crucial role in the characterization of this compound. wikipedia.org SPECT allows for the non-invasive, three-dimensional visualization and quantification of the radiotracer's distribution in living animals over time. wikipedia.org

The use of SPECT with this compound enables researchers to:

Assess Brain Uptake and Distribution: SPECT imaging can determine the percentage of the injected dose that reaches the brain and map its regional distribution. nih.govresearchgate.net Studies have shown high uptake of this compound in M1 receptor-rich areas like the striatum and cortex, and low uptake in the cerebellum. nih.govresearchgate.net

Evaluate Receptor Occupancy: Preclinical SPECT is used to study how different drugs occupy M1 receptors. By administering a drug before the this compound injection, researchers can measure the reduction in radiotracer binding, which reflects the degree of receptor occupancy by the drug. snmjournals.org This is critical for drug development and for understanding the in vivo pharmacology of new compounds.

Investigate Disease Models: SPECT imaging with this compound can be used to examine changes in the cholinergic system in animal models of neurological and psychiatric disorders. nih.gov For example, it can be used to assess alterations in M1 receptor availability in models of Parkinson's disease or Alzheimer's disease. nih.govresearchgate.net

Facilitate Translational Research: Preclinical SPECT studies provide a bridge to clinical research. The data obtained from animal models on the kinetics, distribution, and binding of this compound are essential for designing and interpreting human SPECT studies. wikipedia.orgresearchgate.net

The high quality of images produced by this compound SPECT, reflecting the known distribution of muscarinic receptors, underscores its value as a research tool. nih.gov

Imaging Characteristics and Feasibility in Animal Models

The feasibility of using this compound for in vivo imaging, particularly with Single Photon Emission Computed Tomography (SPECT), has been demonstrated in various animal models. Key to its utility are its favorable biodistribution and imaging characteristics, which show specific uptake in target tissues with low background signal.

Preclinical studies in rats have highlighted the compound's significant uptake in the heart. Following intravenous administration, high cardiac uptake of 2.4% of the injected dose per gram (%ID/g) was observed at 10 minutes post-injection, with a corresponding heart-to-lung activity ratio of 5:1 nih.gov. This high ratio indicates good contrast between the target organ and surrounding tissues, which is crucial for clear imaging.

Dynamic imaging studies in greyhounds have further substantiated the feasibility of SPECT imaging with this compound. These studies revealed rapid and high uptake in the myocardium, coupled with low lung binding. Stable heart-to-lung activity ratios exceeding 2.5:1 were maintained between 10 and 30 minutes post-injection, providing a suitable window for imaging nih.gov. The specificity of this cardiac uptake was confirmed through blocking experiments, where administration of a non-radiolabeled muscarinic antagonist led to the rapid displacement of myocardial radioactivity to background levels nih.gov. Furthermore, the pharmacologically inactive enantiomer, [¹²³I]N-methyl-4-iodolevetimide, showed no significant cardiac uptake, demonstrating the stereoselective nature of the binding nih.gov.

In the context of neuroimaging, this compound exhibits high brain uptake, with studies in rodents showing approximately 7-8% of the injected dose crossing the blood-brain barrier nih.gov. The distribution within the brain corresponds to the known density of muscarinic M1 receptors, with high binding observed in the cortex and striatum, and lower binding in the cerebellum, a region with a low density of M1 receptors nih.govmdpi.com. This differential uptake allows for the cerebellum to be used as a reference region for quantifying specific binding in receptor-rich areas.

Table 1: Imaging and Biodistribution Characteristics of this compound in Animal Models

| Animal Model | Organ/Region | Parameter | Value | Time Post-Injection | Citation |

|---|---|---|---|---|---|

| Rat | Heart | Uptake (%ID/g) | 2.4 | 10 min | nih.gov |

| Rat | Heart/Lung | Activity Ratio | 5:1 | 10 min | nih.gov |

| Greyhound | Heart/Lung | Activity Ratio | >2.5:1 | 10-30 min | nih.gov |

| Rodent | Brain | Uptake (%ID) | ~7-8% | Not Specified | nih.gov |

| Rat | Frontal Cortex/Cerebellum | Binding Ratio | High | Not Specified | nih.gov |

| Rat | Striatum/Cerebellum | Binding Ratio | High | Not Specified | nih.gov |

Correlative Analysis with Ex Vivo Measurement Techniques (e.g., Storage Phosphor Imaging, LC-MS)

To validate and further quantify the in vivo findings obtained from SPECT imaging, correlative analyses with ex vivo measurement techniques are essential. Storage phosphor imaging and liquid chromatography-mass spectrometry (LC-MS) are two such powerful methods that provide a more detailed and quantitative assessment of radiotracer distribution at the tissue and molecular level.

Storage Phosphor Imaging

Storage phosphor imaging, a form of digital autoradiography, allows for the high-resolution visualization and quantification of radioactivity in tissue sections. This technique has been instrumental in confirming the specific binding of this compound to muscarinic receptors. In a notable study using a rat model of Parkinson's disease, storage phosphor autoradiography of brain slices was used to measure muscarinic receptor availability following a unilateral 6-hydroxydopamine lesion researchgate.net. The results showed a significant decrease in [¹²³I]iododexetimide binding in the neocortical areas on the side of the lesion, providing ex vivo evidence of receptor alterations that correlate with the dopaminergic deficit researchgate.net.

Furthermore, storage phosphor imaging has been crucial in validating the M1 receptor selectivity of this compound. In studies involving M1 receptor knockout mice, storage phosphor imaging of brain sections revealed a significant reduction in [¹²³I]iododexetimide binding in the frontal cortex compared to wild-type mice uva.nl. This ex vivo finding strongly supports the in vivo observation that this compound preferentially binds to the M1 subtype of muscarinic receptors. An advantage of this technique is that it is not influenced by the presence of radiolabeled metabolites that may form after injection nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific analytical technique used to quantify the concentration of a compound in biological samples. In preclinical research with this compound, LC-MS has been employed to measure the distribution of the non-radiolabeled compound (¹²⁷I-Iododexetimide) in brain tissue, providing a direct quantitative comparison for the radiotracer studies nih.gov.

Biodistribution studies in rats using LC-MS analysis have shown that the uptake of ¹²⁷I-Iododexetimide is highest in the frontal cortex and striatum, with low levels in the cerebellum nih.gov. These findings are consistent with the distribution pattern observed with [¹²³I]Iododexetimide in SPECT and storage phosphor imaging studies, confirming that the tracer's distribution is driven by the density of M1 receptors nih.gov. LC-MS has also been used to demonstrate the dose-dependent reduction of ¹²⁷I-Iododexetimide levels in the frontal cortex and striatum of rats following administration of an M1/M4 receptor agonist, further validating the specificity of the binding researchgate.net.

Table 2: Correlative Ex Vivo Analysis of Iododexetimide Binding

| Technique | Animal Model | Key Finding | Quantitative Detail | Citation |

|---|---|---|---|---|

| Storage Phosphor Imaging | Rat (6-OHDA lesion model) | Decreased binding in ipsilateral neocortex. | Statistically significant lower binding compared to contralateral side. | researchgate.net |

| Storage Phosphor Imaging | M1 Knockout Mice | Strongly reduced binding in the frontal cortex. | Significantly lower binding potential compared to wild-type mice. | nih.gov |

| LC-MS | Rat | Higher concentration in M1-rich brain areas. | Highest uptake in frontal and striatal tissues, low specific binding in cerebellum. | nih.gov |

| LC-MS | Rat (with M1/M4 agonist) | Dose-dependent reduction in brain tissue concentration. | Reduced levels in frontal cortex and striatum. | researchgate.net |

Future Directions in Preclinical Research on Iododexetimide I 123 and Machr Systems

Further Elucidation of mAChR Subtype Roles in Preclinical Models of Disease Pathophysiology

While Iododexetimide I-123 has been instrumental in imaging mAChRs, a more granular understanding of the specific roles of the five muscarinic receptor subtypes (M1-M5) in various disease states is a critical future direction. snmjournals.org Preclinical research will increasingly focus on using this compound in conjunction with knockout (KO) animal models and subtype-selective pharmacological tools to dissect the contribution of each receptor subtype to pathophysiology.

Research has shown that this compound preferentially binds to the M1 receptor subtype in vivo. snmjournals.orgnih.gov This is particularly relevant for neurodegenerative disorders like Alzheimer's disease, where a loss of M1 receptors is associated with cognitive decline. snmjournals.orgnih.gov Future studies will likely employ this compound in a wider array of Alzheimer's disease animal models to track M1 receptor density changes longitudinally and to correlate these changes with the progression of pathology and cognitive deficits. nih.govmdpi.commdpi.com For instance, SPECT imaging with this compound could be used to assess M1 receptor status in transgenic mouse models that develop amyloid plaques and tau pathology at different stages. youtube.com This could provide crucial insights into the timing of cholinergic system involvement in the disease cascade.

Similarly, in preclinical models of schizophrenia, where abnormalities in the cholinergic system are hypothesized to contribute to cognitive dysfunction, this compound can be used to explore the role of M1 and other mAChR subtypes. snmjournals.orgscitechdaily.com Studies in rodent models of schizophrenia could investigate how alterations in mAChR density, as measured by this compound SPECT, correlate with behavioral abnormalities and treatment response. nih.gov The use of M1-M5 KO mice has already been valuable in confirming the M1 preference of this compound, and future work will likely involve more sophisticated genetic models to probe the roles of other subtypes. nih.gov

Table 1: Preclinical Disease Models and the Role of mAChR Subtypes Investigated with this compound

| Disease Model | mAChR Subtype of Interest | Research Focus |

| Alzheimer's Disease (e.g., APP/PS1 mice) | M1 | Longitudinal changes in receptor density, correlation with cognitive decline and pathology. nih.govyoutube.comnih.gov |

| Schizophrenia (e.g., neurodevelopmental models) | M1, M4 | Correlation of receptor density with positive, negative, and cognitive symptoms. snmjournals.orgnih.govresearchgate.net |

| Parkinson's Disease | M1, M4 | Investigation of receptor changes in brain regions associated with motor and non-motor symptoms. |

| Huntington's Disease | M1, M2 | Assessment of receptor loss in the striatum and its impact on disease progression. |

Development and Refinement of Advanced Preclinical Imaging and Quantification Techniques

To enhance the utility of this compound in preclinical research, the development and refinement of advanced imaging and quantification techniques are essential. nih.gov The demand for higher spatial resolution and sensitivity in preclinical SPECT has driven innovation in detector technology, collimation, and image reconstruction algorithms. nih.govresearchgate.net

Future efforts will likely focus on optimizing SPECT systems for this compound imaging to achieve sub-millimeter spatial resolution, which is crucial for accurately delineating small brain structures in rodents. wikipedia.org This includes the use of advanced collimators, such as multi-pinhole systems, and novel detector materials that improve image quality. nih.gov

Furthermore, more sophisticated kinetic modeling approaches will be applied to preclinical this compound SPECT data. nih.gov While traditional static imaging provides a snapshot of receptor availability, dynamic SPECT imaging, coupled with appropriate kinetic models, can yield more quantitative parameters such as the binding potential (BP), which is a measure of receptor density and affinity. nih.gov The development of simplified, noninvasive quantification methods that reduce the need for arterial blood sampling would be a significant advancement for longitudinal preclinical studies. nih.gov

Table 2: Advanced Imaging and Quantification Techniques for this compound SPECT

| Technique | Description | Potential Impact on Preclinical Research |

| High-Resolution SPECT Systems | Utilization of multi-pinhole collimators and advanced detectors to achieve sub-millimeter resolution. nih.govresearchgate.net | More accurate localization and quantification of mAChR in small rodent brain structures. |

| Kinetic Modeling | Application of compartmental models to dynamic SPECT data to estimate parameters like binding potential. nih.gov | Provides more robust and quantitative measures of receptor availability, allowing for more subtle changes to be detected. |

| Noninvasive Quantification Methods | Development of methods that use a standardized input function and limited blood sampling to estimate kinetic parameters. nih.gov | Facilitates longitudinal studies in the same animal, reducing variability and the number of animals required. |

| Multi-Isotope Imaging | Simultaneous imaging with this compound and other radiotracers to probe multiple biological processes. wikipedia.orgresearchgate.net | Allows for the investigation of the interplay between the cholinergic system and other neurotransmitter systems or pathological markers. |

Investigation of Radioligand Interactions with Novel Therapeutic Agents in Animal Systems

A crucial application of preclinical this compound imaging is in the development of novel therapeutic agents that target the mAChR system. SPECT imaging can be used to assess the in vivo target engagement and receptor occupancy of new drugs. nih.gov

Future preclinical studies will utilize this compound to determine the dose-dependent occupancy of mAChR subtypes by novel agonists, antagonists, and allosteric modulators. nih.gov For example, in the development of a new M1-selective agonist for Alzheimer's disease, this compound SPECT can be used in animal models to confirm that the drug binds to the intended target in the brain and to determine the relationship between receptor occupancy and therapeutic efficacy. nih.govresearchgate.net

Displacement studies, where the administration of a novel therapeutic is shown to reduce the binding of this compound, will continue to be a key methodology. nih.gov Such studies have already been performed with compounds like xanomeline (B1663083) and olanzapine (B1677200). nih.govresearchgate.net This approach can also be used to investigate the selectivity of new drugs for different mAChR subtypes by conducting studies in KO mice. nih.gov

Table 3: Investigating Radioligand Interactions with Novel Therapeutics using this compound

| Therapeutic Agent Class | Preclinical Application | Information Gained |

| mAChR Agonists | Assess target engagement and dose-occupancy relationships in relevant disease models. nih.gov | Confirmation of in vivo binding, guidance for dose selection in clinical trials. |

| mAChR Antagonists | Determine receptor occupancy and selectivity for specific subtypes. nih.gov | Understanding of the mechanism of action and potential for off-target effects. researchgate.netnih.gov |

| Positive Allosteric Modulators (PAMs) | Investigate the ability of PAMs to enhance the binding of endogenous acetylcholine (B1216132) and potentially this compound. | Elucidation of the in vivo effects of allosteric modulation on the cholinergic system. |

Q & A

Q. What are the primary methods for producing high-purity I-123 for radiopharmaceutical applications?

I-123 is typically produced via cyclotron-based reactions, such as the (p,2n) reaction on enriched Xe-124 gas or the (p,n) reaction on Te-124 targets. Critical factors include target purity, beam energy optimization (e.g., 25–30 MeV protons for Xe-124), and post-irradiation separation techniques to minimize contaminants like I-124 or Te isotopes. Quality control involves gamma spectroscopy to verify isotopic purity (>99.8%) and radiochemical yield .

Q. How is I-123 iododexetimide validated for dopamine transporter (DAT) imaging in neurological studies?

Validation involves co-registering I-123 SPECT images with MRI using software like SPM8, followed by anatomical normalization to standard templates (e.g., Montreal Neurological Institute space). Background correction is performed using region-of-interest (ROI) analysis on cerebral cortices. Phantom experiments and comparative analyses (e.g., paired t-tests) are used to assess binding specificity in substriatal regions, ensuring minimal cross-talk between isotopes .

Q. What quality control protocols are essential for I-123 radiopharmaceuticals in clinical research?

Protocols include:

- Radionuclidic purity : Gamma spectrometry to confirm the absence of I-124 (<2% contamination).

- Radiochemical purity : HPLC or TLC to verify >95% labeling efficiency.

- Sterility and endotoxin testing : Compliance with USP/EP standards for injectable solutions .

Advanced Research Questions

Q. How can researchers optimize dual-isotope SPECT protocols (e.g., Tc-99m/I-123) to minimize cross-talk in parathyroid imaging?

Key steps include:

- Energy window separation : Use non-overlapping windows (e.g., 126–147 keV for Tc-99m and 151–175 keV for I-123) to reduce scatter.

- Scatter and attenuation correction : Apply Monte Carlo-based algorithms or hybrid SPECT/CT reconstruction.

- Normalization and subtraction : Delineate thyroid ROIs in I-123 images, normalize counts, and subtract I-123 signals from Tc-99m images to isolate parathyroid activity. Phantom validation is critical to quantify contrast improvement (>20% with CZT detectors vs. Anger cameras) .

Q. What methodological challenges arise in quantifying I-123 biodistribution for personalized dosimetry, and how can they be addressed?

Challenges include:

- Partial volume effects : Correct using recovery coefficients derived from phantom studies.

- Tissue heterogeneity : Apply voxel-based Monte Carlo simulations (e.g., GATE/Geant4) to model dose deposition.

- Temporal resolution : Use hybrid planar-SPECT/CT imaging at multiple time points (e.g., 24 h and 48 h post-injection) to capture washout kinetics. Validation against autoradiography or biopsy data improves accuracy .

Q. How do discrepancies in I-123 binding affinity across patient cohorts impact statistical analysis in Parkinson’s disease studies?

Address this by:

- Stratifying cohorts : Group patients by disease stage (e.g., Hoehn & Yahr scale) or genetic markers (e.g., LRRK2 mutations).

- Multivariate regression : Incorporate covariates like age, medication status, and MRI-derived atrophy metrics.

- Template normalization : Use patient-specific I-123 FP-CIT templates to reduce inter-subject variability in SPM-based analyses .

Q. What advanced imaging techniques improve the detection of thyroid cancer metastases using I-123 compared to I-131 or I-124?

- I-123 advantages : Higher gamma yield (159 keV) and no stunning effect, enabling sequential imaging.

- Limitations of I-131/I-124 : Higher radiation burden (I-131) or positron range artifacts (I-124).

- Protocol optimization : Combine I-123 SPECT with CT attenuation correction and iterative reconstruction (OSEM) to enhance lesion detectability (<5 mm resolution). Comparative studies show I-123’s superior specificity in nodal metastases .

Q. How can researchers reconcile contradictions in I-123 pharmacokinetic data across preclinical and clinical studies?

Strategies include:

- Cross-species scaling : Allometric modeling to adjust for differences in metabolic rates.

- Compartmental analysis : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability.

- In vitro-in vivo correlation (IVIVC) : Validate binding kinetics using autoradiography or cell uptake assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.